Hydroxyapatite

Description

Properties

CAS No. |

1306-06-5 |

|---|---|

Molecular Formula |

CaHO5P-4 |

Molecular Weight |

152.06 g/mol |

IUPAC Name |

pentacalcium;hydroxide;triphosphate |

InChI |

InChI=1S/Ca.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |

InChI Key |

SNEQGKNGRFIHGW-UHFFFAOYSA-J |

SMILES |

[OH-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |

Canonical SMILES |

[OH-].[O-]P(=O)([O-])[O-].[Ca] |

Color/Form |

Hexagonal needles arranged in rosettes Finely divided, crystalline, nonstoichiometric material. |

density |

Density: 3.1 to 3.2 /Apatite/ |

Other CAS No. |

12167-74-7 1306-06-5 |

physical_description |

NKRA; Water or Solvent Wet Solid; Liquid; Other Solid; Dry Powder A white, odourless powder which is stable in air Solid; [Merck Index] White suspension; [MSDSonline] White odorless solid; [HSDB] White odorless powder; [MSDSonline] |

Related CAS |

10103-46-5 (Parent) |

solubility |

Practically insoluble in water; insoluble in ethanol, soluble in dilute hydrochloric and nitric acid Practically insol in water, even when freshly prepared |

Synonyms |

Alveograf Calcitite Calcium Hydroxyapatite Durapatite Hydroxyapatite Hydroxyapatite, Calcium Hydroxylapatite Interpore 200 Interpore 500 Interpore-200 Interpore-500 Interpore200 Interpore500 Osprovit Ossein Hydroxyapatite Compound Ossein-Hydroxyapatite Compound Ossopan Osteogen Periograf |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Lattice Parameters of Hydroxyapatite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of hydroxyapatite (HAp), a critical biomaterial in medical and dental applications. This document outlines the fundamental crystallographic properties, methodologies for their determination, and key data presented for comparative analysis.

Introduction to this compound

This compound, with the chemical formula Ca₁₀(PO₄)₆(OH)₂, is a naturally occurring mineral and the primary inorganic constituent of bone and teeth.[1][2][3] Its remarkable biocompatibility and osteoconductive properties make it a focal point in the development of bone grafts, dental implants, and drug delivery systems.[1] A thorough understanding of its crystal structure is paramount for optimizing its performance in these applications.

Crystal Structure of this compound

This compound typically crystallizes in the hexagonal crystal system , although a monoclinic form also exists.[1][4] The most commonly cited space group for the hexagonal form is P6₃/m .[4][5][6][7] This space group designation indicates a primitive hexagonal lattice with a six-fold rotation axis, a three-fold screw axis, and a mirror plane perpendicular to the c-axis.[4] The unit cell of this compound contains two formula units.[1]

The structure is composed of a three-dimensional network of calcium ions (Ca²⁺), phosphate tetrahedra (PO₄³⁻), and hydroxyl groups (OH⁻).[1][8] The phosphate groups form the foundational framework of the unit cell.[9] The hydroxyl ions are located in channels that run parallel to the hexagonal c-axis.[1] This arrangement results in a stable and tightly packed lattice, contributing to the mechanical strength and chemical stability of this compound.[1]

The calcium ions occupy two distinct crystallographic sites, often referred to as Ca(I) and Ca(II). The Ca(I) ions are located in columns parallel to the c-axis, while the Ca(II) ions are arranged in equilateral triangles around the hydroxyl columns. This specific arrangement of ions allows for various ionic substitutions, which can modify the material's biological and chemical properties.[1] For instance, fluoride or chloride ions can replace the hydroxyl groups, forming fluorapatite or chlorapatite, respectively.[2]

Lattice Parameters of this compound

The lattice parameters define the size and shape of the unit cell. For the hexagonal system of this compound, these are the 'a' and 'c' axes and the c/a ratio. These parameters can be influenced by factors such as synthesis method, temperature, and ionic substitutions.

Table 1: Reported Lattice Parameters for Hexagonal this compound

| Source | a (Å) | c (Å) | c/a ratio |

| Kay et al. (1964), Sudarsanan & Young (1969)[10] | 9.42 | 6.88 | 0.730 |

| Sudarsanan & Young (1969)[11] | - | - | 0.7301 |

| El Yacoubi et al. (2017)[12][13] | 9.4159(4) | 6.8819(3) | 0.731 |

| Rujitanapanich et al. (2014), Saeed et al. (2020)[5] | 9.37 | 6.88 | 0.734 |

| Bazin et al.[14][15] | 9.41844 | 6.88374 | 0.731 |

| Rietveld analysis[16] | 0.943046 nm (9.43046 Å) | 0.687485 nm (6.87485 Å) | 0.729 |

| Single crystal data[16] | 0.9432 nm (9.432 Å) | 0.6881 nm (6.881 Å) | 0.729 |

Atomic Coordinates

The positions of the atoms within the unit cell are described by their fractional coordinates (x, y, z).

Table 2: Atomic Coordinates for Hexagonal this compound (Space Group P6₃/m)

| Atom | Wyckoff Position | x | y | z | Occupancy |

| Ca1 | 4f | 1/3 | 2/3 | 0 | 1.0 |

| Ca2 | 6h | 0.245 | 0.992 | 1/4 | 1.0 |

| P | 6h | 0.398 | 0.368 | 1/4 | 1.0 |

| O1 | 6h | 0.328 | 0.485 | 1/4 | 1.0 |

| O2 | 6h | 0.588 | 0.465 | 1/4 | 1.0 |

| O3 | 12i | 0.344 | 0.259 | 0.069 | 1.0 |

| O | 4e | 0 | 0 | 0.196 | 0.5 |

| H | 4e | 0 | 0 | 0.196 | 0.5 |

Note: The atomic coordinates can show slight variations between different studies. The values presented here are representative.

Experimental Protocols for Crystal Structure Determination

The primary technique for determining the crystal structure and lattice parameters of this compound is X-ray Diffraction (XRD) , often coupled with Rietveld refinement .

X-ray Diffraction (XRD) Analysis

Methodology:

-

Sample Preparation: A fine powder of the this compound sample is prepared to ensure random orientation of the crystallites. The powder is typically packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). The typical 2θ range for scanning is 20° to 60°.[17]

-

Phase Identification: The resulting XRD pattern, a plot of intensity versus 2θ, is compared with standard diffraction patterns from databases like the International Centre for Diffraction Data (ICDD), card number 9-432 for this compound.[18] The positions and relative intensities of the diffraction peaks are characteristic of the crystal structure.

-

Crystallinity Calculation: The degree of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area of the diffraction pattern (including any amorphous halo).[17]

Rietveld Refinement

Methodology:

-

Initial Structural Model: The Rietveld analysis begins with an initial structural model for this compound, including the space group, approximate lattice parameters, and atomic positions. The hexagonal P6₃/m model is commonly used.[10]

-

Pattern Fitting: A theoretical XRD pattern is calculated based on the initial model. A least-squares refinement process is then used to minimize the difference between the calculated and the experimental XRD patterns.

-

Parameter Refinement: During the refinement, various parameters are adjusted, including:

-

Lattice parameters (a and c)

-

Atomic coordinates (x, y, z)

-

Site occupancy factors

-

Thermal displacement parameters

-

Peak profile parameters

-

-

Convergence and Validation: The refinement is considered complete when the difference between the observed and calculated patterns is minimized, and the refined parameters are physically reasonable. The quality of the fit is assessed using various agreement indices (e.g., Rwp, GOF).

Visualizations

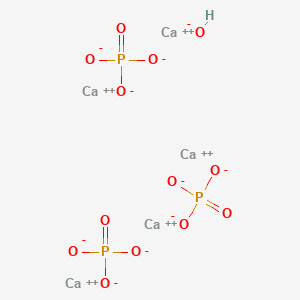

Caption: A simplified representation of the this compound unit cell showing the constituent ions and their interactions.

Caption: Workflow for determining the crystal structure of this compound using XRD and Rietveld refinement.

References

- 1. youtube.com [youtube.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. sga.profnit.org.br [sga.profnit.org.br]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemtube3d.com [chemtube3d.com]

- 9. researchgate.net [researchgate.net]

- 10. Rietveld Refinement on X-Ray Diffraction Patterns of Bioapatite in Human Fetal Bones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rietveld refinement on X-ray diffraction patterns of bioapatite in human fetal bones - ProQuest [proquest.com]

- 12. pubs.sciepub.com [pubs.sciepub.com]

- 13. Rietveld Refinement of the Crystal Structure of this compound Using X-ray Powder Diffraction [sciepub.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Rietveld analysis and Fourier maps of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. X-ray diffraction analysis of this compound-coated in different plasma gas atmosphere on Ti and Ti-6Al-4V - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

natural sources of hydroxyapatite for biomedical use

An In-depth Technical Guide to Natural Sources of Hydroxyapatite for Biomedical Use

Introduction

This compound [Ca10(PO4)6(OH)2], or HAp, is a bioceramic material that constitutes the primary inorganic component of human bone and teeth, making up approximately 70% of bone's mineral content.[1][2] Its inherent biocompatibility, bioactivity, and osteoconductivity have established it as a cornerstone material in biomedical engineering, particularly for orthopedic implants, bone tissue regeneration, and dental applications.[3][4] While synthetic HAp can be produced with high purity, there is a growing interest in this compound derived from natural, renewable, and waste-derived sources.[3][5]

Natural this compound often possesses a non-stoichiometric composition, incorporating trace elements such as magnesium (Mg), strontium (Sr), zinc (Zn), sodium (Na), and carbonate ions (CO3)2-.[6][7] This composition more closely mimics the mineral phase of natural bone, which can enhance its biological performance and bioactivity.[8][9] Furthermore, utilizing bio-waste from industries like food processing is a cost-effective and environmentally sustainable approach to HAp production.[10][11]

This technical guide provides a comprehensive overview of the primary natural sources of this compound, details common extraction and purification protocols, presents a comparative analysis of their physicochemical and mechanical properties, and explores the biological response to these materials for researchers, scientists, and drug development professionals.

Principal Natural Sources of this compound

A variety of natural biomaterials are utilized for the extraction of this compound. These sources are broadly categorized into mammalian, marine, and shell-based materials.[1][12]

-

Mammalian Bones : Bovine (cow) bones are the most extensively studied source due to their abundance as a byproduct of the meat industry and their structural similarity to human bone.[13][14] Other mammalian sources include porcine (pig), caprine (goat), and ostrich bones.[12][15]

-

Marine Sources : The fishing industry generates significant waste, which serves as a rich source of HAp. Fish bones (e.g., tuna, cod, salmon) and fish scales are widely used.[1][9][16] Other marine sources include coral and cuttlefish bones, which provide unique porous structures.[17][18]

-

Shell-Based Sources : Eggshells, primarily composed of calcium carbonate, are a readily available and economical precursor for HAp synthesis.[19][20] Marine shells, such as those from mussels, oysters, and crabs, are also valuable sources of calcium carbonate that can be converted to this compound.[1][10][21]

Extraction and Purification Protocols

Several methodologies are employed to extract and purify this compound from natural sources, with the primary goal of removing organic matter while retaining the inorganic apatite structure.[12] Common techniques include thermal calcination, alkaline hydrolysis, and chemical precipitation.

General Experimental Workflow

The overall process for producing natural this compound for biomedical use involves several key stages, from raw material preparation to final characterization, ensuring the material is safe and effective.

Caption: General experimental workflow for natural this compound production.

Protocol 1: Thermal Calcination of Bovine Bone

This method uses high temperatures to decompose organic components, leaving behind the inorganic HAp.[8]

-

Preparation : Collect bovine femoral bones and mechanically remove adhering meat, fat, and marrow. Boil the bones in water for 1-3 hours to further remove organic residues.[12]

-

Degreasing : Wash the boiled bones with acetone to remove any remaining fats.[12]

-

Drying and Grinding : Dry the cleaned bones in an oven at 160°C for 48 hours.[22] Grind the dried bones into a fine powder (e.g., particle size < 450 µm).[22]

-

Calcination : Place the bone powder in an alumina crucible and heat it in a furnace. A typical heating rate is 5-10°C/min.[12][22] Calcine the powder at a target temperature between 700°C and 950°C for 2 to 6 hours.[6][12][22] A temperature of 900°C is often optimal for achieving a crystalline HAp phase with a Ca/P ratio close to the theoretical value.[6][8]

-

Cooling and Collection : Allow the furnace to cool down to room temperature naturally. The resulting white or greyish powder is the extracted this compound.

Protocol 2: Chemical Precipitation from Eggshells

This method converts the calcium carbonate in eggshells into a calcium source (CaO), which is then reacted with a phosphate source.

-

Preparation : Wash chicken eggshells thoroughly with distilled water to remove the membrane and any organic residues. Dry the shells in an oven.

-

Calcination to CaO : Calcine the dried eggshells at a temperature of 900°C. This process thermally decomposes the calcium carbonate (CaCO3) into calcium oxide (CaO).[23]

-

Precipitation Reaction :

-

Dissolve a specific amount of the obtained CaO powder (e.g., 7.3g) in 100 ml of distilled water and stir vigorously to form a calcium hydroxide [Ca(OH)2] slurry.[23]

-

Separately, prepare a phosphoric acid (H3PO4) solution.

-

Slowly add the phosphoric acid solution dropwise into the Ca(OH)2 slurry while maintaining a constant pH (typically around 10-11) by adding ammonium hydroxide (NH4OH).[23]

-

-

Aging : Age the resulting precipitate in the solution for 24 hours at room temperature. This allows for the growth and stabilization of HAp crystals.

-

Washing and Drying : Separate the precipitate by centrifugation or filtration. Wash it repeatedly with distilled water until a neutral pH is achieved. Dry the final HAp powder in an oven.

Physicochemical and Mechanical Properties

The properties of this compound are highly dependent on its natural source and the extraction method used. These parameters influence its crystallinity, particle size, porosity, and mechanical strength, which are critical for its performance in biomedical applications.[5][24]

Comparative Data from Natural Sources

The following tables summarize key quantitative data for this compound derived from various natural sources as reported in the literature.

Table 1: Physicochemical Properties of Natural this compound

| Natural Source | Extraction Method | Ca/P Ratio | Crystallite/Particle Size (nm) | Specific Surface Area (m²/g) | Reference(s) |

|---|---|---|---|---|---|

| Bovine Bone | Calcination (900°C) | 1.70 | - | - | [6][8] |

| Bovine Bone | Alkaline Hydrothermal | 1.86 | Nanoflakes | - | [25] |

| Camel Bone | Calcination (700°C) | 2.036 | 97 | - | [25][26] |

| Horse Bone | Calcination (700°C) | 2.131 | 28 | - | [25][26] |

| Fish Bone (Indian Sardine) | Precipitation | - | 19.65 | - | [12] |

| Fish Scale | Calcination & Alkaline | 1.62 | 76.62 | - | [1] |

| Eggshell | Chemical Precipitation | 1.64 - 1.67 | - | - | [23] |

| Chicken Bone | Calcination (700°C) | - | - | 8.569 | [27] |

| Chicken Bone | Calcination (800°C) | - | - | < 8.569 |[27] |

Table 2: Mechanical Properties of Natural this compound

| Natural Source | Form | Compressive Strength (MPa) | Hardness (GPa) | Tensile Strength (N/mm²) | Porosity (%) | Reference(s) |

|---|---|---|---|---|---|---|

| Bovine Bone | Sintered (CIP) | 3.25 | 4.5 | - | ~1% | [28] |

| Bovine Bone | Sintered Compact | - | - | - | ~15% (low density) | [29] |

| Turkey Bone | Sintered (CIP) | - | < 4.5 | - | - | [28] |

| Caprine Bone | - | - | 1.2 | - | - | [28] |

| Rapana Whelk Shells | Sintered (1100°C) | - | - | 37.6 - 39.1 | - | [7] |

| HAp Scaffold (Cellulose) | Porous Scaffold | 0.65 | - | - | 75% |[30] |

Property Comparison Diagram

This diagram illustrates the logical relationships between natural HAp sources and their typical properties, which dictate their suitability for different biomedical applications.

Caption: Key properties of HAp from different natural sources.

Biocompatibility and Biological Response

Natural this compound is renowned for its excellent biocompatibility.[2][15] In vitro studies consistently demonstrate that HAp derived from sources like fish scales and bovine bone is non-cytotoxic and supports the adhesion, proliferation, and differentiation of osteoblastic cells.[9][11][16] The presence of ionic substitutions and trace elements found in natural HAp, such as Mg2+, Sr2+, and (CO3)2-, can significantly enhance its biological activity compared to pure synthetic HAp.[7][9] These elements play crucial roles in bone metabolism and can stimulate key cellular signaling pathways involved in bone regeneration.

Conceptual Signaling Pathway

The interaction of natural HAp with osteoprogenitor cells triggers a cascade of events leading to bone formation. The unique surface chemistry and the release of specific ions are central to this process.

Caption: Conceptual pathway of osteoblast response to natural HAp.

In vivo studies have confirmed the excellent osteointegration of natural HAp. Implants coated with or made from natural HAp demonstrate significant new bone formation at the implant surface.[17][31] The porous structure of some natural HAp, such as that derived from coral or processed into scaffolds, allows for tissue ingrowth and vascularization, further enhancing bone regeneration.[5][32]

Conclusion

This compound derived from natural sources represents a sustainable, cost-effective, and biologically advantageous alternative to synthetic HAp for a wide range of biomedical applications. Mammalian bones, marine byproducts, and eggshells are all viable raw materials, each yielding HAp with distinct characteristics. The choice of source and extraction method allows for the tailoring of properties such as Ca/P ratio, crystallinity, and porosity to suit specific needs, from load-bearing implants to porous scaffolds for tissue engineering. The inherent presence of trace elements that mimic the composition of natural bone often enhances the bioactivity of these materials, promoting faster and more effective integration with host tissue. For researchers and developers, harnessing these natural sources provides a powerful platform for creating the next generation of biocompatible and regenerative medical devices.

References

- 1. natural sources of this compound for biomedical application – International Journal of Biology and Nanobiomaterials [ijbnb.com]

- 2. This compound: Preparation, Properties and Its Biomedical Applications [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. In Vivo and In Vitro Analyses of Titanium-Hydroxyapatite Functionally Graded Material for Dental Implants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction of Biological this compound from Bovine Bone for Biomedical Applications | Scientific.Net [scientific.net]

- 7. This compound from Natural Sources for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of natural this compound originated from fish bone and its biocompatibility with osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Innovative Marine-Sourced this compound, Chitosan, Collagen, and Gelatin for Eco-Friendly Bone and Cartilage Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ceramic this compound derived from fish scales in biomedical applications: a systematic review - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 12. Extraction of natural this compound for biomedical applications—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. crimsonpublishers.com [crimsonpublishers.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Natural this compound-based nanobiocomposites and their biomaterials-to-cell interaction for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound from Fish for Bone Tissue Engineering: A Promising Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Derived from Marine Resources and their Potential Biomedical Applications - ProQuest [proquest.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Characterization of Nano-Hydroxyapatite Obtained from Eggshell via the Hydrothermal Process and the Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound synthesis and characterization from marine sources: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. researchgate.net [researchgate.net]

- 25. witpress.com [witpress.com]

- 26. researchgate.net [researchgate.net]

- 27. pubs.aip.org [pubs.aip.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. oatext.com [oatext.com]

- 31. In vivo osseointegration evaluation of implants coated with nanostructured this compound in low density bone - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

The Pivotal Role of the Calcium-to-Phosphate (Ca/P) Ratio in Hydroxyapatite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyapatite [Ca10(PO4)6(OH)2], a principal inorganic constituent of bone and teeth, is a bioceramic of paramount importance in the biomedical field. Its biocompatibility, osteoconductivity, and chemical similarity to native hard tissues make it an ideal material for a wide array of applications, including bone grafts, coatings for prosthetic implants, and drug delivery systems. A critical determinant of this compound's physicochemical and biological properties is the molar ratio of calcium to phosphate (Ca/P). The stoichiometric Ca/P ratio of pure this compound is 1.67.[1][2] However, deviations from this ratio, resulting in calcium-deficient or calcium-rich this compound, can significantly alter its performance. This technical guide provides an in-depth exploration of the role of the Ca/P ratio in this compound, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Influence of Ca/P Ratio on Physicochemical Properties

The Ca/P ratio is a critical parameter that dictates the fundamental characteristics of this compound, including its phase composition, crystallinity, thermal stability, and mechanical strength. Understanding these relationships is crucial for tailoring this compound for specific biomedical applications.

Phase Composition and Stability

The Ca/P ratio directly influences the phase purity of synthesized this compound. While a stoichiometric ratio of 1.67 is ideal for pure this compound, deviations can lead to the formation of secondary phases.[3][4]

-

Calcium-Deficient this compound (Ca/P < 1.67): Ratios below 1.67 can result in the presence of phases such as tricalcium phosphate (TCP) and dicalcium pyrophosphate (Ca2P2O7).[5] For instance, at a Ca/P ratio of 1.5, the dominant phase is often TCP, with small amounts of this compound appearing.[5]

-

Stoichiometric this compound (Ca/P = 1.67): This ratio typically yields a stable, single-phase this compound, especially when sintered at appropriate temperatures.[3][4]

-

Calcium-Rich this compound (Ca/P > 1.67): Ratios exceeding 1.67 can lead to the formation of calcium oxide (CaO) as a secondary phase, particularly at high sintering temperatures.[3][6]

The presence of these secondary phases can significantly impact the material's degradation rate and biological response.[7]

Crystallinity and Thermal Stability

The Ca/P ratio also affects the crystallinity and thermal stability of this compound. Generally, a stoichiometric Ca/P ratio contributes to higher crystallinity and thermal stability.[8] Studies have shown that as the Ca/P ratio increases and approaches the stoichiometric value, the thermal stability of the this compound powder also increases.[8]

Mechanical Properties

The mechanical integrity of this compound ceramics is crucial for load-bearing applications. The Ca/P ratio plays a significant role in determining properties such as hardness and fracture toughness. Stoichiometric this compound (Ca/P = 1.67) has been shown to exhibit optimal mechanical properties.[3][4]

| Ca/P Ratio | Sintering Temperature (°C) | Hardness (GPa) | Fracture Toughness (MPam¹/²) | Young's Modulus (GPa) | Relative Density (%) | Secondary Phases | Reference |

| 1.57 | 1000-1350 | - | - | - | >95 (at 1100-1250°C) | None observed | [3][4] |

| 1.67 | 1000-1050 | 7.23 | 1.28 | ~120 | >95 (at 1100-1250°C) | None observed | [3][4][6] |

| 1.87 | 1000-1350 | - | - | - | >95 (at 1100-1250°C) | CaO (at high temperatures) | [3][4][6] |

Table 1: Influence of Ca/P Ratio on Mechanical Properties of Sintered this compound.

Impact of Ca/P Ratio on Biological Performance

The biological response to this compound is intricately linked to its Ca/P ratio. This ratio influences cellular adhesion, proliferation, and differentiation, as well as the material's osteoconductive and osteoinductive potential.

Biocompatibility and Cellular Response

The Ca/P ratio affects the viability and behavior of osteoblasts, the cells responsible for bone formation. While a range of Ca/P ratios can support osteoblast adhesion, extreme deviations can have negative effects.[5] For instance, Ca/P ratios below 2.0 have been shown to optimize osteoblast viability, while a ratio of 1.0 promoted alkaline phosphatase activity.[5] However, the presence of CaO in this compound with Ca/P ratios of 2.0 and above can increase nitric oxide production and decrease osteoblast viability.[5]

Osteoconductivity and Osteoinductivity

Osteoconduction is the ability of a material to provide a scaffold for bone growth, while osteoinduction is the process of stimulating the differentiation of progenitor cells into bone-forming cells. The Ca/P releasing ratio from bioceramics has been identified as a key factor influencing these properties.[9]

-

Osteoconductivity: A Ca/P releasing ratio of 1.0–1.5 is suggested to be favorable for osteoconductivity.[9] Biphasic calcium phosphate (BCP), a composite of this compound and β-TCP, often exhibits excellent osteoconductivity.[9]

-

Osteoinductivity: A higher Ca/P releasing ratio, in the range of 1.5–2.0, appears to be more conducive to osteoinductivity.[9] β-TCP, with its higher solubility and Ca/P releasing ratio, has demonstrated strong osteoinductive properties.[9]

| Bioceramic | Ca/P Releasing Ratio | In Vitro Osteoconductivity Ranking | In Vitro Osteoinductivity Ranking | In Vivo Osteoconductivity Ranking (Calvarial Defect) | In Vivo Osteoinductivity Ranking (Intramuscular Implantation) | Reference |

| β-TCP | 1.710 ± 0.125 | BCP > β-TCP > HA | β-TCP > BCP > HA | BCP > β-TCP ≥ HA | β-TCP ≥ BCP > HA | [9] |

| BCP | 1.217 ± 0.087 | BCP > β-TCP > HA | β-TCP > BCP > HA | BCP > β-TCP ≥ HA | β-TCP ≥ BCP > HA | [9] |

| HA | 1.061 ± 0.021 | BCP > β-TCP > HA | β-TCP > BCP > HA | BCP > β-TCP ≥ HA | β-TCP ≥ BCP > HA | [9] |

Table 2: Influence of Ca/P Releasing Ratio on Osteoconductivity and Osteoinductivity.

Drug Delivery Applications

The Ca/P ratio can also influence the drug loading and release characteristics of this compound nanoparticles. The surface chemistry and porosity, which are affected by the Ca/P ratio, play a crucial role in the adsorption and subsequent release of therapeutic agents. While the provided search results allude to this, specific quantitative data on how varying Ca/P ratios affect drug delivery kinetics is an area for further detailed investigation.

Experimental Protocols

Accurate synthesis and characterization are fundamental to understanding and controlling the properties of this compound. This section outlines common experimental methodologies.

Synthesis of this compound with Controlled Ca/P Ratio

1. Wet Chemical Precipitation: This is a widely used method due to its simplicity and scalability.[10]

-

Materials: Calcium nitrate tetrahydrate [Ca(NO3)2·4H2O] and diammonium hydrogen phosphate [(NH4)2HPO4].

-

Procedure:

-

Prepare aqueous solutions of the calcium and phosphate precursors with the desired molar ratio.

-

Slowly add the phosphate solution to the calcium solution under constant stirring.

-

Maintain the pH of the solution, typically between 10 and 11, using an alkaline solution like ammonium hydroxide.[10]

-

Age the resulting precipitate for a specific duration (e.g., 24 hours) to allow for crystal growth.[10]

-

Wash the precipitate repeatedly with deionized water to remove any unreacted ions.

-

Dry the precipitate (e.g., in an oven at 80-100°C).

-

Calcine the dried powder at a high temperature (e.g., 900-1200°C) to improve crystallinity and remove any residual impurities. The specific temperature can influence the final phase composition.[11]

-

2. Hydrothermal Synthesis: This method involves crystallization from aqueous solutions at elevated temperatures and pressures.[10]

-

Materials: Calcium and phosphate precursors as in the wet chemical precipitation method.

-

Procedure:

-

Prepare a suspension of the calcium and phosphate precursors in an aqueous medium.

-

Transfer the suspension to a Teflon-lined autoclave.

-

Heat the autoclave to a specific temperature (e.g., 120-200°C) for a defined period (e.g., 2-24 hours).[12]

-

Cool the autoclave, and then filter, wash, and dry the resulting this compound powder. The Ca/P ratio of the precipitates can be improved by increasing the hydrothermal pressure or temperature.[10]

-

Characterization of Ca/P Ratio and Physicochemical Properties

1. Determination of Ca/P Ratio:

-

X-ray Fluorescence (XRF): A non-destructive technique that can provide a rapid and accurate determination of the elemental composition, including the Ca/P ratio.[13]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive technique for elemental analysis that can accurately quantify the calcium and phosphorus content after dissolving the this compound sample.[9]

-

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with a scanning electron microscope (SEM), this technique provides localized elemental analysis of the sample's surface.[14]

2. Phase Analysis:

-

X-ray Diffraction (XRD): The primary technique used to identify the crystalline phases present in the this compound powder and to assess its crystallinity.[3][11]

3. Mechanical Testing:

-

Vickers Hardness Test: Used to measure the hardness of the sintered this compound ceramic.[6]

-

Indentation Fracture Method: Employed to determine the fracture toughness of the material.[6]

Signaling Pathways and Logical Relationships

The interaction of this compound with cells, particularly osteoblasts, is mediated by complex signaling pathways. The Ca/P ratio, through its influence on ion release and surface characteristics, can modulate these pathways.

Osteoblast Adhesion and Differentiation Signaling

The adhesion of osteoblasts to this compound surfaces is a critical initial step in bone formation. This process involves the activation of several signaling pathways. The interaction with this compound can trigger the phosphorylation of focal adhesion kinase (FAK), Src, and Paxillin, which are key components of focal adhesions.[15] This can lead to the rearrangement of the actin cytoskeleton, influencing cell shape and adhesion.[15]

Furthermore, the release of calcium ions from this compound can activate L-type calcium channels and the calcium/calmodulin-dependent protein kinase (CaMK) pathway, leading to the upregulation of osteogenic markers such as osteopontin (OPN) and bone sialoprotein (BSP).[16] The Wnt/β-catenin signaling pathway is another crucial pathway in osteoblast differentiation that can be influenced by the material's properties.[17][18]

Figure 1: Signaling pathways in osteoblasts influenced by this compound.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical experimental workflow for the synthesis of this compound with a controlled Ca/P ratio and its subsequent characterization.

Figure 2: Experimental workflow for this compound synthesis and evaluation.

Logical Relationship between Ca/P Ratio and this compound Properties

The Ca/P ratio is a fundamental parameter that has a cascading effect on the various properties of this compound. This relationship can be visualized as a logical flow from the initial synthesis conditions to the final biological performance.

Figure 3: Logical relationship of Ca/P ratio and this compound properties.

Conclusion

The calcium-to-phosphate ratio is a cornerstone in the science and engineering of this compound for biomedical applications. It is a critical parameter that allows for the fine-tuning of the material's physicochemical and biological properties. A thorough understanding and precise control of the Ca/P ratio are essential for the rational design of this compound-based materials, whether for bone regeneration, implant coatings, or advanced drug delivery systems. This guide provides a foundational understanding for researchers and developers to harness the potential of this compound by manipulating this key parameter. Further research into the nuanced effects of the Ca/P ratio, particularly in complex biological environments and for specific therapeutic applications, will continue to drive innovation in the field of biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. spiedigitallibrary.org [spiedigitallibrary.org]

- 4. The influence of Ca/P ratio on the properties of this compound bioceramics | Semantic Scholar [semanticscholar.org]

- 5. An in vitro evaluation of the Ca/P ratio for the cytocompatibility of nano-to-micron particulate calcium phosphates for bone regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ca/P ratio effects on the degradation of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Calcium-to-phosphorus releasing ratio affects osteoinductivity and osteoconductivity of calcium phosphate bioceramics in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sphinxsai.com [sphinxsai.com]

- 11. Optimized synthesis of biphasic calcium phosphate: enhancing bone regeneration with a tailored β-tricalcium phosphate/hydroxyapatite ratio - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 12. Hydrothermal synthesis of this compound powders using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of Ca/P molar ratio in this compound (HA) by X-ray fluorescence technique [inis.iaea.org]

- 14. researchgate.net [researchgate.net]

- 15. Biological behavior of pre-osteoblasts on natural this compound: a study of signaling molecules from attachment to differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of HA released calcium ion on osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of this compound as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Fundamental Properties of Nano-hydroxyapatite Particles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of nano-hydroxyapatite (nHA) particles, a key biomaterial in medical and pharmaceutical research. Its biocompatibility, osteoconductivity, and customizable physicochemical properties make it a subject of intense investigation for applications ranging from bone tissue engineering to advanced drug delivery systems.[1][2][3][4] This document details the synthesis, characterization, and biological interactions of nHA, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Physicochemical Properties of Nano-hydroxyapatite

The therapeutic efficacy and biological response to nHA are intrinsically linked to its fundamental physicochemical properties. These properties are highly dependent on the synthesis method employed.[2]

Influence of Synthesis Method on Physicochemical Properties

Various methods are utilized for the synthesis of nHA, each yielding particles with distinct characteristics. The most common methods include wet chemical precipitation, sol-gel, and hydrothermal synthesis.[2][5][6][7]

| Synthesis Method | Typical Particle Size (nm) | Morphology | Crystallinity | Key Advantages | Key Disadvantages |

| Wet Chemical Precipitation | 20 - 100[8][9][10] | Rod-like, needle-like, spherical[11][12] | Low to moderate[13] | Simple, cost-effective, scalable[2][14] | Broad particle size distribution, potential for agglomeration[6] |

| Sol-Gel | 20 - 60[15] | Spherical, equiaxed | High | High purity and homogeneity[6] | Requires organic solvents, longer processing times[16] |

| Hydrothermal | 20 - 200 (length), 20-50 (diameter)[17][18] | Rod-like, well-defined crystals[17][19] | High[9][18] | Produces highly crystalline and stoichiometric nHA[9][17] | Requires high temperatures and pressures[1] |

Core Physicochemical Parameters

The following table summarizes key quantitative parameters of nHA particles and the typical range of values reported in the literature.

| Property | Typical Values | Significance in Biological Applications |

| Particle Size | < 100 nm[9][19][20] | Influences cellular uptake, dissolution rate, and protein adsorption.[19][21] Smaller particles offer a larger surface area for drug loading.[19] |

| Zeta Potential | -10 mV to -30 mV (in physiological pH)[16][22][23][24] | Indicates colloidal stability and surface charge. A negative zeta potential is common for nHA and influences interactions with negatively charged cell membranes.[16][22][24] |

| Surface Area (BET) | 50 - 150 m²/g | A larger surface area enhances protein adsorption, drug loading capacity, and bioactivity.[19] |

| Ca/P Molar Ratio | 1.67 (stoichiometric)[8] | Deviations from this ratio can affect biodegradability and bioactivity. Calcium-deficient nHA may exhibit faster resorption.[25] |

Biocompatibility and Biological Interactions

Nano-hydroxyapatite is generally considered a biocompatible material, exhibiting low cytotoxicity and immunogenicity.[1][11][13][17]

Cytotoxicity and Biocompatibility

-

In Vitro: Studies have consistently shown that nHA is cytocompatible at appropriate concentrations.[11][17][26] The ISO 10993-5 standard is often used for in vitro cytotoxicity assessment, with materials causing less than a 30% reduction in cell viability considered non-cytotoxic.[17] However, high concentrations of nHA can induce cytotoxicity, and the particle shape may also play a role, with spherical nanoparticles sometimes exhibiting higher toxicity than rod-shaped ones.[21][27]

-

In Vivo: In vivo studies in animal models have demonstrated the excellent biocompatibility of nHA, with minimal inflammatory response and good integration with host tissues.[13][26][28]

Cellular Uptake and Signaling Pathways

Nano-hydroxyapatite particles can be internalized by various cell types, including osteoblasts and mesenchymal stem cells.[11] This interaction can trigger specific signaling pathways that modulate cellular behavior.

-

BMP/Smad Pathway: nHA has been shown to activate the Bone Morphogenetic Protein (BMP)/Smad signaling pathway, a crucial cascade in osteogenesis.[27][29] This activation leads to the upregulation of osteogenic marker genes and promotes the differentiation of stem cells into osteoblasts.[6][27][29]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is involved in inflammation and apoptosis. Studies have shown that nHA can suppress the NF-κB pathway in certain cancer cells, leading to apoptosis and inhibiting tumor growth.[13][30][31]

Applications in Drug Development

The unique properties of nHA make it an excellent candidate for various applications in drug development, particularly in drug delivery and bone tissue engineering.[1][3][30]

Drug Delivery

Nano-hydroxyapatite can serve as a carrier for a wide range of therapeutic agents, including antibiotics, anticancer drugs, and growth factors.[1][3] The high surface area of nHA allows for efficient drug loading, and its biodegradability enables controlled release of the cargo.[19] The release kinetics can be modulated by factors such as particle size, porosity, and surface modifications.[21]

Bone Tissue Engineering

In bone tissue engineering, nHA is used in scaffolds and coatings for implants to promote bone regeneration.[3][4] Its osteoconductive nature provides a favorable surface for the attachment, proliferation, and differentiation of bone cells.[4] When combined with osteoinductive factors like BMPs, nHA can significantly enhance bone formation.[32]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization and evaluation of nano-hydroxyapatite particles.

Synthesis of nHA via Wet Chemical Precipitation

Methodology:

-

Precursor Preparation: Prepare aqueous solutions of a calcium salt (e.g., calcium nitrate tetrahydrate, Ca(NO₃)₂·4H₂O) and a phosphate salt (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) at desired concentrations.[14]

-

Precipitation: Slowly add the phosphate solution to the calcium solution while stirring vigorously. Maintain the pH of the reaction mixture around 10-11 by adding ammonium hydroxide (NH₄OH).[14]

-

Aging: Allow the resulting milky suspension to age for a specific period (e.g., 24 hours) at room temperature to allow for the complete formation of this compound.[16]

-

Washing: Separate the precipitate from the solution by centrifugation or filtration. Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.[22]

-

Drying: Dry the washed precipitate in an oven at a temperature around 80-100°C.[16][22]

-

Calcination (Optional): To enhance the crystallinity of the nHA powder, it can be calcined at a higher temperature (e.g., 400-800°C).[8][15]

Physicochemical Characterization

4.2.1. Particle Size and Morphology (TEM & DLS)

-

Transmission Electron Microscopy (TEM):

-

Disperse a small amount of nHA powder in a suitable solvent (e.g., ethanol) using ultrasonication.

-

Place a drop of the dispersion onto a carbon-coated copper grid and allow it to dry.

-

Image the grid using a TEM to observe the particle size, shape, and morphology.[33]

-

-

Dynamic Light Scattering (DLS):

4.2.2. Crystallinity and Phase Purity (XRD)

-

Place a small amount of the nHA powder on a sample holder.

-

Perform X-ray diffraction analysis over a 2θ range of 20-60°.

-

Compare the resulting diffraction pattern with the standard pattern for this compound (JCPDS card no. 09-0432) to confirm phase purity and determine crystallinity.[2][15] The crystallite size can be estimated using the Scherrer equation.[2][19]

4.2.3. Functional Groups (FTIR)

-

Mix a small amount of nHA powder with potassium bromide (KBr) and press it into a pellet.

-

Obtain the Fourier-transform infrared spectrum of the pellet.

-

Identify the characteristic vibrational bands of this compound, such as those for phosphate (PO₄³⁻) and hydroxyl (OH⁻) groups.[9][19]

4.2.4. Surface Charge (Zeta Potential)

-

Prepare a dilute suspension of nHA in an aqueous solution of known pH and ionic strength (e.g., 10 mM NaCl).[34]

-

Measure the electrophoretic mobility of the particles using a zeta potential analyzer.[34][35]

-

The instrument software will calculate the zeta potential based on the electrophoretic mobility.[34]

In Vitro Biocompatibility Assessment

4.3.1. Cytotoxicity (MTT Assay)

Methodology:

-

Cell Seeding: Seed a suitable cell line (e.g., L929 fibroblasts or MC3T3-E1 osteoblasts) in a 96-well plate at a specific density and allow them to adhere for 24 hours.[12][20]

-

Treatment: Prepare extracts of the nHA material in cell culture medium at various concentrations. Remove the existing medium from the cells and replace it with the nHA extracts. Include positive (e.g., sodium lauryl sulfate) and negative (e.g., high-density polyethylene) controls.[12]

-

Incubation: Incubate the cells with the nHA extracts for a defined period (e.g., 24, 48, or 72 hours).[12][20]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Add a solubilizing agent (e.g., isopropanol or DMSO) to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[20]

4.3.2. Osteoinductive Potential (Alkaline Phosphatase Activity)

-

Cell Culture: Culture osteoprogenitor cells (e.g., mesenchymal stem cells or MC3T3-E1 pre-osteoblasts) in the presence of nHA particles or on nHA-coated surfaces.[11][36]

-

Cell Lysis: After a specific culture period (e.g., 7, 14, and 21 days), lyse the cells to release intracellular proteins.

-

ALP Assay: Measure the alkaline phosphatase (ALP) activity in the cell lysates using a commercially available ALP assay kit.

-

Normalization: Normalize the ALP activity to the total protein content in each sample to account for differences in cell number. An increase in ALP activity indicates osteogenic differentiation.[11][36]

In Vivo Biocompatibility Assessment

Methodology:

-

Implantation: Surgically implant the nHA material into a suitable animal model (e.g., subcutaneous or intramuscular implantation in rats or rabbits, or in a bone defect model).[26]

-

Histological Analysis: After a predetermined period, euthanize the animals and retrieve the implants along with the surrounding tissue.

-

Tissue Processing: Fix, dehydrate, and embed the tissue in paraffin or resin.

-

Staining: Section the embedded tissue and stain with hematoxylin and eosin (H&E) to evaluate the inflammatory response and tissue integration. Other specific stains can be used to assess bone formation (e.g., Masson's trichrome).[26]

-

Microscopic Examination: Examine the stained sections under a microscope to assess the biocompatibility of the implant.[26]

Conclusion

Nano-hydroxyapatite continues to be a biomaterial of significant interest due to its favorable biological properties and versatility. A thorough understanding of its fundamental physicochemical characteristics and their influence on biological responses is paramount for the rational design of nHA-based materials for drug delivery and tissue engineering applications. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these critical properties. Further research focusing on the precise control of nHA properties and a deeper understanding of its interactions with biological systems will undoubtedly lead to the development of more advanced and effective therapeutic strategies.

References

- 1. [PDF] Synthesis of Nanostructured this compound via Controlled Hydrothermal Route | Semantic Scholar [semanticscholar.org]

- 2. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of human alveolar osteoblast behavior on a nano-hydroxyapatite substrate: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Nano-hydroxyapatite Powder Using Wet Chemical Precipitation Reaction [jmst.org]

- 9. Hydrothermal synthesis of this compound powders using Response Surface Methodology (RSM) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nano-size this compound powders preparation by wet-chemical precipitation route | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Nano this compound induces glioma cell apoptosis by suppressing NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajrconline.org [ajrconline.org]

- 15. ias.ac.in [ias.ac.in]

- 16. iranarze.ir [iranarze.ir]

- 17. Hydrothermal Synthesis of Nano-Crystalline this compound | Scientific.Net [scientific.net]

- 18. researchgate.net [researchgate.net]

- 19. Hydrothermal synthesis of this compound nanorods using a fruit extract template [redalyc.org]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. ias.ac.in [ias.ac.in]

- 23. entegris.com [entegris.com]

- 24. In Vitro Biocompatibility Assessment of Nano-Hydroxyapatite [ouci.dntb.gov.ua]

- 25. researchgate.net [researchgate.net]

- 26. dovepress.com [dovepress.com]

- 27. Nano-Hydroxyapatite Coating Promotes Porous Calcium Phosphate Ceramic-Induced Osteogenesis Via BMP/Smad Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Potential Osteoinductive Effects of this compound Nanoparticles on Mesenchymal Stem Cells by Endothelial Cell Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Application of Nanothis compound in Medicine—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Nano this compound induces glioma cell apoptosis by suppressing NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. This compound Nanoparticles in Drug Delivery: Physicochemistry and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Effects of the combination of bone morphogenetic protein-2 and nano-hydroxyapatite on the osseointegration of dental implants - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Characterization and influence of this compound nanopowders on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 35. dialnet.unirioja.es [dialnet.unirioja.es]

- 36. Potential Osteoinductive Effects of this compound Nanoparticles on Mesenchymal Stem Cells by Endothelial Cell Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Chapter 1: The Foundation of Mineralized Tissues: An Introduction to Biological Hydroxyapatite

An In-depth Technical Guide on the Core of Hydroxyapatite in Bone and Teeth Mineralization

Audience: Researchers, scientists, and drug development professionals.

Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues. In vertebrates, the dominant mineral is this compound (HA), a crystalline calcium phosphate with the chemical formula Ca₁₀(PO₄)₆(OH)₂.[1][2] This bioceramic is the fundamental building block of bone and teeth, providing them with their characteristic rigidity and mechanical strength.[2] While chemically similar, the structure, organization, and properties of HA crystals differ significantly between bone, dentin, and enamel, reflecting their distinct physiological roles.

Bone is a dynamic tissue that undergoes continuous remodeling, serving as a reservoir for calcium and phosphate ions.[2][3] Its mineral component is composed of small, plate-like, carbonated this compound crystals embedded within a type I collagen matrix.[2] Dentin, the tissue underlying enamel in teeth, shares a similar composition to bone but is not remodeled.[3][4] Enamel, the outermost layer of the tooth crown, is the most highly mineralized and hardest substance in the vertebrate body, consisting of long, highly organized HA crystals with very little organic matrix.[5] Understanding the intricate processes that govern HA deposition is critical for developing therapies for genetic disorders affecting mineralization and for creating advanced biomaterials for tissue regeneration and drug delivery.[4][6][7][8]

Chapter 2: The Machinery of Mineralization: Cellular and Extracellular Control

The formation of this compound is a cell-mediated, extracellular event orchestrated by specialized cells—osteoblasts in bone, odontoblasts in dentin, and ameloblasts in enamel.[1][5] These cells synthesize and secrete the components of the extracellular matrix (ECM), which provides the scaffold and regulatory cues for mineralization.

The Two-Phase Initiation Model: Matrix Vesicles and Collagen

Current understanding points to a two-phase model for the initiation of mineralization in bone and dentin.

Phase 1: Matrix Vesicle (MV)-Mediated Nucleation The initial sites of HA crystal formation occur within small, membrane-bound extracellular organelles called matrix vesicles (MVs).[1][9] These vesicles, which are 20-200 nm in diameter, bud from the plasma membrane of osteoblasts and chondrocytes.[9] MVs create a protected microenvironment, concentrating calcium (Ca²⁺) and phosphate (PO₄³⁻) ions.[1][2] Their membranes are enriched with molecules crucial for this process:

-

Annexins: Calcium-binding proteins that facilitate Ca²⁺ influx.[9]

-

Phosphate Transporters: Channels that import PO₄³⁻ into the vesicle.[1]

-

Tissue Non-specific Alkaline Phosphatase (TNAP): An enzyme that hydrolyzes pyrophosphate (PPi), a potent inhibitor of mineralization, thereby increasing the local concentration of free phosphate.[9]

-

Nucleotide Pyrophosphatase Phosphodiesterase 1 (NPP1): Generates PPi outside the vesicle, which prevents premature, uncontrolled mineral deposition in the wider ECM.[9]

Inside the vesicle, the high concentration of Ca²⁺ and PO₄³⁻ leads to the precipitation of amorphous calcium phosphate (ACP), which subsequently transforms into crystalline HA.[1][2] These growing crystals eventually pierce the MV membrane, exposing them to the extracellular matrix.[1][2]

Phase 2: Collagen-Guided Crystal Growth The HA crystals released from MVs serve as templates for the subsequent mineralization of the collagenous ECM.[1] Type I collagen fibrils, which constitute the bulk of the organic matrix in bone and dentin, have a characteristic 67 nm periodic banding pattern containing "hole zones."[10] These zones are believed to be the primary sites for HA nucleation and growth, a process heavily regulated by non-collagenous proteins (NCPs).[10]

Chapter 3: The Molecular Conductors: Non-Collagenous Proteins (NCPs)

While collagen provides the structural framework, it is the NCPs that actively control where, when, and how much mineral is deposited.[10] Many of these proteins belong to the Small Integrin-Binding Ligand, N-linked Glycoprotein (SIBLING) family and have dual, often context-dependent, roles as promoters or inhibitors of mineralization.[11][12][13]

Promoters of Mineralization

-

Bone Sialoprotein (BSP): Considered one of the most potent nucleators of this compound.[10][11][14] BSP is found at mineralization fronts and is thought to bind to collagen in the "hole zones," creating a high local concentration of calcium ions and initiating HA crystal formation.[10][14] Studies show that in the absence of BSP, bone formation is delayed and mineralization is impaired.[11][13]

Inhibitors of Mineralization

-

Osteopontin (OPN): While also a SIBLING protein, OPN generally functions as an inhibitor of mineralization.[10][11] It binds to the growing faces of HA crystals, preventing their further growth and controlling their size and shape.[10] This inhibitory role is crucial for preventing ectopic calcification in soft tissues and for regulating the remodeling process in bone.[10] Deletion of the OPN gene in mice can lead to increased mineralization.[11]

-

Dentin Matrix Protein 1 (DMP1): Primarily expressed by osteocytes and odontoblasts, DMP1 is processed into functional fragments. While it can promote mineralization, it is also believed to regulate the transformation of amorphous calcium phosphate to crystalline HA.[15][16]

-

Matrix Extracellular Phosphoglycoprotein (MEPE): A potent inhibitor of mineralization.[13][17]

Tissue-Specific Regulation in Teeth

-

Dentin Phosphophoryn (DPP): Also known as phosphophoryn (PP), this is the most abundant NCP in dentin and is a product of the DSPP (dentin sialophosphoprotein) gene. It is highly acidic and has an immense capacity to bind calcium ions, playing a critical role in directing dentin mineralization.[12][15] DPP is believed to stabilize amorphous calcium phosphate precursors and guide their infiltration into the collagen matrix.[18]

-

Amelogenin (AMELX): The dominant protein in developing enamel matrix (over 90%).[5][19] Amelogenin self-assembles into nanoribbons that form a framework to guide the formation of long, thin apatite ribbons.[5] The phosphorylation state of amelogenin is critical; the phosphorylated form stabilizes amorphous calcium phosphate, while its dephosphorylation allows for the transformation into crystalline this compound.[19][20]

Chapter 4: Pathologies of Mineralization

Defects in the genes encoding the proteins and enzymes involved in mineralization can lead to severe skeletal and dental disorders.[4]

-

Osteogenesis Imperfecta (OI): Known as "brittle bone disease," OI is most often caused by mutations in the genes for type I collagen (COL1A1, COL1A2). This disrupts the primary scaffold for mineralization, leading to fragile bones. It is often associated with dentinogenesis imperfecta, where the defective dentin causes enamel to flake off.[4][21]

-

Hypophosphatemic Rickets: A group of disorders characterized by impaired phosphate reabsorption in the kidneys, leading to low serum phosphate levels and defective bone and dentin mineralization.[4][22] The most common form is X-linked hypophosphatasia, caused by mutations in the PHEX gene.[22]

-

Amelogenesis Imperfecta: A group of hereditary conditions that cause defects in the development of enamel, leading to teeth that are weak, discolored, and prone to wear.[21][23] Mutations can affect proteins like amelogenin.[24]

Chapter 5: Experimental Methodologies for Studying Mineralization

A variety of techniques are employed to investigate the complex process of biomineralization in vitro and ex vivo.

In Vitro Mineralization Assays

These assays are fundamental for screening compounds that may promote or inhibit bone formation. A common method involves culturing osteoprogenitor cells (e.g., mesenchymal stem cells or osteoblast-like cell lines like Saos-2) in an osteogenic medium containing ascorbic acid, β-glycerophosphate, and dexamethasone.[25] Mineral deposition, in the form of calcium phosphate nodules, is then detected and quantified.

Protocol: Alizarin Red S Staining for Calcium Deposition Alizarin Red S is a dye that specifically binds to calcium salts and is widely used to stain this compound deposits in cell cultures.[26]

-

Cell Culture: Seed osteoprogenitor cells in a multi-well plate and culture until confluent.

-

Osteogenic Induction: Replace the growth medium with an osteogenic medium. Culture for 14-28 days, refreshing the medium every 3-4 days.

-

Fixation: Aspirate the medium, wash the cells gently with Phosphate-Buffered Saline (PBS), and fix with 10% (v/v) formalin at room temperature for 30 minutes.

-

Staining: Wash the fixed cells with deionized water. Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes with gentle shaking.

-

Washing: Aspirate the staining solution and wash the wells multiple times with deionized water to remove non-specific binding.

-

Visualization: Image the stained mineralized nodules using a bright-field microscope.

-

Quantification (Optional): To quantify the mineralization, add 10% acetic acid to each well to destain the monolayer. Heat the slurry, neutralize with 10% ammonium hydroxide, and measure the absorbance of the supernatant at 405 nm.

References

- 1. Matrix Vesicle-Mediated Mineralization and Osteocytic Regulation of Bone Mineralization [mdpi.com]

- 2. Matrix Vesicles: Role in Bone Mineralization and Potential Use as Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tooth dentin defects reflect genetic disorders affecting bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tooth dentin defects reflect genetic disorders affecting bone mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Enamel Mineralization Guided by Amelogenin Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nano-Hydroxyapatite as a Delivery System for Promoting Bone Regeneration In Vivo: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ifuap.buap.mx [ifuap.buap.mx]

- 8. Customized hydroxyapatites for bone-tissue engineering and drug delivery applications: a review - ProQuest [proquest.com]

- 9. Role of Matrix Vesicles in Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biomineralization of bone: a fresh view of the roles of non-collagenous proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Bone Sialoprotein and Osteopontin Mediate Bone Development" by Erik Martin Holm [ir.lib.uwo.ca]

- 12. Mineralization induction effects of osteopontin, bone sialoprotein, and dentin phosphoprotein on a biomimetic collagen substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rupress.org [rupress.org]

- 14. Nucleation of this compound by bone sialoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mineralization Induction Effects of Osteopontin, Bone Sialoprotein, and Dentin Phosphoprotein on a Biomimetic Collagen Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bone Matrix Non-Collagenous Proteins in Tissue Engineering: Creating New Bone by Mimicking the Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enhancing Collagen Mineralization with Amelogenin Peptide: Towards the Restoration of Dentin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Mapping the Tooth Enamel Proteome and Amelogenin Phosphorylation Onto Mineralizing Porcine Tooth Crowns [frontiersin.org]

- 20. Role of amelogenin phosphorylation in regulating dental enamel formation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Genetic Bad Teeth: Understanding the Genetics on Dental Health [drsilmansmilespa.com]

- 22. Frontiers | Rare Genetic Disorders Affecting the Periodontal Supporting Tissues in Adolescence [frontiersin.org]

- 23. Genetic Dental Abnormalities: Types & Symptoms [yourdentistryguide.com]

- 24. Role of amelogenin phosphorylation in regulating dental enamel formation [ouci.dntb.gov.ua]

- 25. Rapid, Fluorescence-based Assessment of in vitro Mineralization Using the New OsteoImage Mineralization Assay [labonline.com.au]

- 26. mdpi.com [mdpi.com]

The Tipping Point of Bioceramics: An In-depth Technical Guide to the Dissolution and Precipitation Behavior of Hydroxyapatite

For Researchers, Scientists, and Drug Development Professionals

Hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] (HAp), the primary inorganic constituent of bone and teeth, stands as a cornerstone biomaterial in fields ranging from orthopedics and dentistry to advanced drug delivery systems. Its biocompatibility and osteoconductivity are intrinsically linked to its dynamic solubility in physiological environments. Understanding and controlling the delicate equilibrium between its dissolution and precipitation are paramount for designing effective, stable, and bioactive materials. This technical guide provides a comprehensive overview of the core principles governing HAp's solubility, the myriad factors that influence this behavior, and the detailed experimental protocols used to investigate these phenomena.

Core Principles of this compound Solubility

The dissolution and precipitation of this compound are governed by the equilibrium between the solid phase and its constituent ions in solution. This relationship is defined by the solubility product constant (Ksp), which represents the product of the ion activities raised to the power of their stoichiometric coefficients in a saturated solution.

The fundamental dissolution reaction is: Ca₁₀(PO₄)₆(OH)₂(s) ⇌ 10 Ca²⁺(aq) + 6 PO₄³⁻(aq) + 2 OH⁻(aq)

The solubility product expression is: Ksp = {Ca²⁺}¹⁰ {PO₄³⁻}⁶ {OH⁻}²

Where { } denotes the activity of the respective ions. The Ksp of HAp is notoriously low, indicating its poor solubility in neutral to basic conditions. However, this value is not absolute and is significantly influenced by a variety of physicochemical factors.

Factors Influencing Dissolution and Precipitation

The stability of this compound is a complex interplay of environmental and compositional factors.

The Critical Role of pH

The concentration of hydrogen ions (pH) is the most significant factor controlling HAp solubility. The dissolution process consumes protons, as phosphate and hydroxide ions are protonated in acidic conditions.[1] This shifts the equilibrium towards dissolution to replenish the consumed ions. Consequently, the dissolution rate and solubility of HAp increase dramatically as the pH decreases.[1][2] The dissolution rates are proportional to [H⁺]⁰.⁶⁴.[1] Below pH 4, the dissolution becomes particularly rapid.[2]

Ionic Substitutions

The incorporation of foreign ions into the HAp lattice significantly alters its solubility.

-

Fluoride (F⁻): Fluoride ions can substitute for hydroxyl (OH⁻) groups in the HAp structure, forming fluorapatite (FAp) or fluorthis compound (FHAp).[3] FAp is thermodynamically more stable and less soluble than HAp, particularly in acidic conditions.[3][4] The presence of fluoride, even at low concentrations, can reduce the dissolution rate of HAp.[5][6] At a pH of 4, the solubility of HAp in the presence of 1 mM fluoride is approximately halved.[4]

-

Carbonate (CO₃²⁻): Carbonate is a common substituent in biological apatites, where it can replace both phosphate (B-type) and hydroxyl (A-type) groups.[7] Carbonate incorporation introduces strain into the crystal lattice, decreasing crystallinity and significantly increasing solubility.[7][8][9] The equilibrium solubility of HAp increases with the partial pressure of CO₂.[8]

-

Magnesium (Mg²⁺) and other Divalent Cations: Magnesium is a known inhibitor of HAp crystallization.[10][11][12][13] It does not readily substitute into the HAp lattice but adsorbs onto the surface of precursor amorphous calcium phosphate (ACP) particles. This stabilizes the ACP phase, extending its lifetime and delaying its transformation into crystalline HAp.[10][12] Zinc has been found to be an even more potent inhibitor of HAp growth than magnesium.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the dissolution and precipitation of this compound.

Table 1: Solubility Product (Ksp) of this compound and Related Phases

| Apatite Type | pH | Temperature (°C) | Ksp | Reference(s) |

| This compound (HAp) | 5 - 7 | 25 | 6.3 x 10⁻⁵⁹ | [14] |

| This compound (HAp) | 4.6 | 20 | 10⁻⁵⁶.⁹ | [15] |

| This compound (HAp) | 7.6 | 20 | 10⁻⁵².⁸ | [15] |

| This compound (HAp) | 2 (initial) | 25 | 10⁻⁵⁷.⁷² | [16] |

| Fluorapatite (FAp) | 2 (initial) | 25 | 10⁻⁵⁹.⁰⁸ | [16] |

| OH-Carbonated HAp (pure) | 4.9 | Ambient | 10⁻¹¹⁹ | [8] |

| OH-Carbonated HAp (pure) | 4.1 | Ambient | 10⁻¹³⁰ | [8] |

Table 2: Dissolution Rates of this compound under Various Conditions

| pH | Dissolution Medium | Dissolution Rate (g·cm⁻²·s⁻¹) | Timescale | Reference(s) |

| 4.0 | 0.1% Acetic Acid | 2.85 x 10⁻⁵ | Long (days) | [17] |

| 4.0 | 0.1% Acetic Acid | 1.83 x 10⁻³ | Short (mins) | [17] |

| 3.2 | 0.1% Acetic Acid | 6.51 x 10⁻⁵ | Long (days) | [17] |

| 3.2 | 0.1% Acetic Acid | 5.86 x 10⁻³ | Short (mins) | [17] |

| 4.0 | 0.3% Citric Acid | 2.13 x 10⁻⁴ | Long (days) | [17] |

| 4.0 | 0.3% Citric Acid | 9.99 x 10⁻⁴ | Short (mins) | [17] |

Table 3: Effect of Ionic Species on this compound Dissolution

| Inhibitor/Promoter | Concentration | pH | Inhibition/Promotion of Dissolution | Reference(s) |

| Fluoride (as NaF) | 300 mg/L | - | 12% inhibition | [6] |

| Potassium Dodecyl Phosphate | ≥ 0.1% | - | 26-34% inhibition | [6] |

| Carbonate (CO₃²⁻) | Increasing pCO₂ | 4.0-5.8 | Increased solubility | [8] |

Precipitation Pathway: From Amorphous Precursor to Crystalline Apatite

The precipitation of this compound from supersaturated solutions is rarely a direct process. It typically proceeds through the formation of less stable, amorphous or nanocrystalline precursor phases.[18][19]

-

Formation of Amorphous Calcium Phosphate (ACP): Initially, calcium and phosphate ions aggregate to form unstable ion clusters and then precipitate as amorphous calcium phosphate (ACP).[10][12]

-

ACP Stabilization: This amorphous phase can be stabilized by various molecules or ions, such as magnesium, which adsorb to the surface and inhibit further transformation.[10][12]

-

Transformation to Crystalline HAp: The transformation from ACP to HAp is a solution-mediated process.[18][20] It involves the dissolution of the more soluble ACP phase and the subsequent heterogeneous nucleation and growth of the more stable crystalline HAp.[10][18] In some cases, octacalcium phosphate (OCP) may form as an intermediate phase before converting to HAp.[18]

Experimental Protocols

Protocol for Wet Chemical Precipitation of this compound

This protocol describes a common method for synthesizing HAp powder.[21][22][23][24]

Materials:

-

Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Di-ammonium Hydrogen Phosphate ((NH₄)₂HPO₄)

-

Ammonium Hydroxide (NH₄OH) solution

-

Deionized water

-

Magnetic stirrer and hot plate

-

pH meter

-

Beakers, burette, filtration apparatus (e.g., Buchner funnel)

-

Drying oven, Muffle furnace

Procedure:

-

Prepare Precursor Solutions:

-

Prepare a calcium precursor solution (e.g., 0.5 M Ca(NO₃)₂·4H₂O) in deionized water.

-

Prepare a phosphate precursor solution (e.g., 0.3 M (NH₄)₂HPO₄) in deionized water.

-

-

Precipitation Reaction:

-

Place the calcium nitrate solution in a beaker on a magnetic stirrer/hot plate and heat to a controlled temperature (e.g., 60 °C).

-

Slowly add the di-ammonium hydrogen phosphate solution dropwise (e.g., 1-2 mL/min) to the stirred calcium solution.

-

Simultaneously, monitor the pH of the mixture. Use ammonium hydroxide solution to maintain the pH at a constant value, typically between 9 and 11.[22]

-

-

Aging the Precipitate:

-

Once the addition is complete, continue stirring the resulting milky white suspension for a set period (e.g., 2-24 hours) at the reaction temperature. This "aging" process allows for the maturation of the precipitate into crystalline HAp.[24]

-

-

Washing and Filtration:

-

Turn off the heat and stirrer and allow the precipitate to settle.

-

Decant the supernatant and wash the precipitate several times with deionized water to remove residual nitrates and ammonium ions.

-

Filter the suspension using a Buchner funnel and wash the filter cake again with deionized water.

-

-

Drying and Calcination:

-

Dry the collected HAp powder in an oven at a low temperature (e.g., 80-100 °C) overnight.

-

To improve crystallinity, the dried powder can be calcined in a muffle furnace at high temperatures (e.g., 700-900 °C) for 1-2 hours.[22]

-

Protocol for Measuring Dissolution Rate using a pH-Stat Titrator

This method measures the rate of HAp dissolution by quantifying the amount of acid required to maintain a constant pH in an undersaturated solution.[1][17]

Materials:

-

This compound sample (e.g., sintered disc or powder)

-

pH-Stat apparatus (including a reaction vessel, pH electrode, stirrer, and automated burette)

-

Undersaturated buffer solution (e.g., 0.1 M acetic acid, pH 4.5)

-

Standardized acid titrant (e.g., 0.01 M HCl)

-

Thermostated water bath

Procedure:

-

System Setup and Calibration:

-

Set up the pH-stat system and calibrate the pH electrode using standard buffers.

-

Place a known volume of the undersaturated buffer solution into the thermostated reaction vessel (e.g., at 37 °C).

-

Set the pH-stat controller to the desired constant pH value (e.g., pH 4.5).

-

-

Initiating Dissolution:

-

Introduce the this compound sample (with a known surface area) into the reaction vessel.

-

As the HAp dissolves, it will consume H⁺ ions, causing the pH to rise.

-

-

Titration and Data Collection:

-

The pH-stat will automatically titrate the standardized acid into the vessel to counteract the pH rise and maintain the setpoint.

-

Record the volume of titrant added as a function of time.

-

-

Calculating Dissolution Rate:

-

The rate of dissolution is calculated from the linear portion of the plot of titrant volume versus time.

-

The rate (moles of H⁺ consumed per unit time) is converted to the mass of HAp dissolved per unit area per unit time using the stoichiometry of the dissolution reaction at that specific pH.

-

Characterization Techniques

To analyze the products of precipitation or the state of the material post-dissolution, a suite of characterization techniques is essential.

-

X-Ray Diffraction (XRD): To identify the crystalline phases present (e.g., HAp, ACP, OCP) and determine crystallinity and crystallite size.[22][23]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups (e.g., PO₄³⁻, OH⁻, CO₃²⁻) present in the material, confirming the composition and identifying substitutions.[22][23]

-

Scanning Electron Microscopy (SEM): To visualize the surface morphology, particle shape, and size of the HAp powders or surfaces.[22][23]

-

Inductively Coupled Plasma (ICP) Spectroscopy: To accurately measure the concentration of calcium and phosphorus in solution during dissolution or solubility experiments, allowing for the calculation of the Ca/P ratio.[25]

Conclusion

The dissolution and precipitation of this compound are complex, dynamic processes central to its function as a biomaterial. While fundamentally governed by its solubility product, the actual behavior is profoundly modulated by pH, ionic substitutions, and the presence of inhibitors. A thorough understanding of these principles, supported by robust and reproducible experimental methods, is critical for the rational design of next-generation this compound-based materials for drug development, tissue engineering, and clinical applications. By controlling these factors, researchers can tailor the resorption rates and bioactive properties of HAp to meet the specific demands of the biological environment.

References

- 1. Kinetics of dissolution of calcium this compound powder. III: pH and sample conditioning effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]